![molecular formula C26H21N B14593236 2-[2-[4-[2-(4-Methylphenyl)ethenyl]phenyl]ethenyl]quinoline CAS No. 61457-88-3](/img/structure/B14593236.png)
2-[2-[4-[2-(4-Methylphenyl)ethenyl]phenyl]ethenyl]quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[2-[4-[2-(4-Methylphenyl)ethenyl]phenyl]ethenyl]quinoline is an organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a quinoline ring system substituted with two styryl groups, which are further substituted with a methyl group on the phenyl ring. Quinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-[4-[2-(4-Methylphenyl)ethenyl]phenyl]ethenyl]quinoline typically involves the following steps:
Synthesis of 4-(4-Methylphenyl)ethenylbenzaldehyde: This intermediate can be prepared by the reaction of 4-methylbenzaldehyde with styrene in the presence of a base such as potassium hydroxide.
Condensation Reaction: The intermediate 4-(4-Methylphenyl)ethenylbenzaldehyde is then subjected to a condensation reaction with 2-aminobenzaldehyde in the presence of a catalyst such as piperidine to form the desired quinoline derivative.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
2-[2-[4-[2-(4-Methylphenyl)ethenyl]phenyl]ethenyl]quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced quinoline derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents under controlled temperature and solvent conditions.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Halogenated, nitrated, and sulfonated quinoline derivatives.
科学的研究の応用
2-[2-[4-[2-(4-Methylphenyl)ethenyl]phenyl]ethenyl]quinoline has several scientific research applications, including:
Medicinal Chemistry: This compound is studied for its potential as an anticancer, antimicrobial, and antiviral agent. Quinoline derivatives are known to interact with various biological targets, making them valuable in drug discovery.
Material Science: The compound can be used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its conjugated system and photophysical properties.
Chemical Biology: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Industrial Applications: The compound can be used as an intermediate in the synthesis of dyes, pigments, and other fine chemicals.
作用機序
The mechanism of action of 2-[2-[4-[2-(4-Methylphenyl)ethenyl]phenyl]ethenyl]quinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, leading to the disruption of metabolic pathways. In the case of antimicrobial activity, it can interfere with the synthesis of nucleic acids and proteins in microorganisms.
類似化合物との比較
Similar Compounds
2-[2-(4-Methoxyphenyl)ethenyl]benzothiazole: This compound has a similar structure but contains a benzothiazole ring instead of a quinoline ring.
2-[2-(4-Chlorophenyl)ethenyl]quinoline: This compound has a similar structure but contains a chlorine substituent on the phenyl ring.
Uniqueness
2-[2-[4-[2-(4-Methylphenyl)ethenyl]phenyl]ethenyl]quinoline is unique due to the presence of the methyl group on the phenyl ring, which can influence its biological activity and chemical reactivity
特性
CAS番号 |
61457-88-3 |
|---|---|
分子式 |
C26H21N |
分子量 |
347.4 g/mol |
IUPAC名 |
2-[2-[4-[2-(4-methylphenyl)ethenyl]phenyl]ethenyl]quinoline |
InChI |
InChI=1S/C26H21N/c1-20-6-8-21(9-7-20)10-11-22-12-14-23(15-13-22)16-18-25-19-17-24-4-2-3-5-26(24)27-25/h2-19H,1H3 |
InChIキー |
HSUQZOFKLUFIIH-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C=CC2=CC=C(C=C2)C=CC3=NC4=CC=CC=C4C=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[4-(Benzyloxy)-6-hydroxy-2-methoxy-3-methylphenyl]ethan-1-one](/img/structure/B14593162.png)
![3-([1,1'-Biphenyl]-4-yl)-1-(5-nitrothiophen-2-yl)prop-2-en-1-one](/img/structure/B14593169.png)
![2-Azoniaspiro[4.5]decane, 2-methyl-2-(phenylmethyl)-, iodide](/img/structure/B14593171.png)
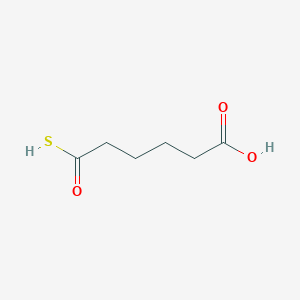


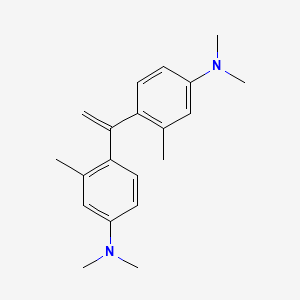
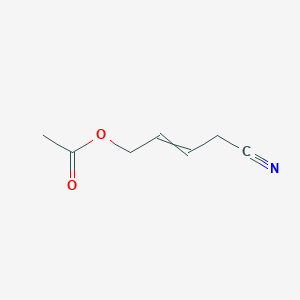
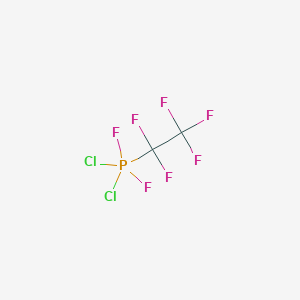

![4-[(3,4-Dichlorophenyl)methyl]-2,6-dimethylphenol](/img/structure/B14593195.png)

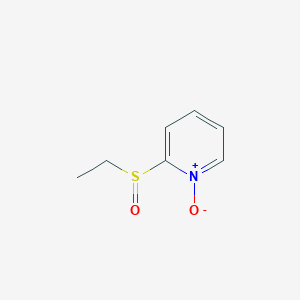
![1-[2-(Dimethylamino)ethyl]-3,4-dimethyl-2,5-dihydro-1H-1lambda~5~-phosphol-1-one](/img/structure/B14593202.png)
